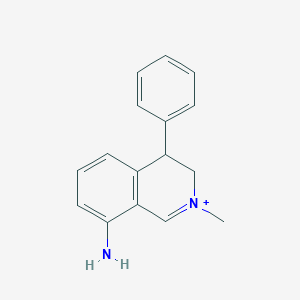

Nomifensine dihydroisoquinolinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

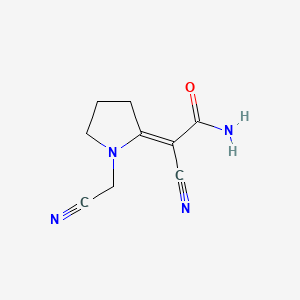

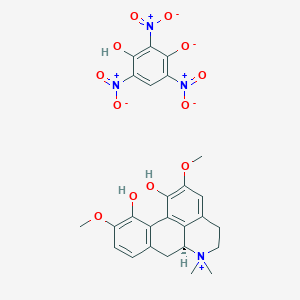

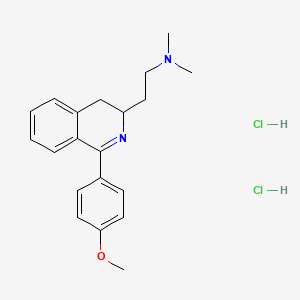

Nomifensine dihydroisoquinolinium is a metabolite derived from the antidepressant drug nomifensine. Nomifensine was initially introduced in the 1980s as a treatment for depressive illnesses due to its unique receptor binding profile. it was later withdrawn from the market due to its association with hemolytic anemia and hepatotoxicity .

Métodos De Preparación

The preparation of nomifensine dihydroisoquinolinium involves the oxidation of nomifensine. This transformation can be catalyzed by several human enzymes, including monoamine oxidase A, human myeloperoxidase, and cytochrome P450 enzymes . In vitro studies have shown that human liver microsomes supplemented with NADPH can generate the dihydroisoquinolinium ion metabolite along with other hydroxylated metabolites. When supplemented with t-butyl peroxide, only the dihydroisoquinolinium ion metabolite is observed .

Análisis De Reacciones Químicas

Nomifensine dihydroisoquinolinium undergoes several types of chemical reactions, including oxidation and substitution. The dihydroisoquinolinium ion can react with cyanide and borohydride, but not with glutathione . These reactions suggest that the electrophilic nature of the dihydroisoquinolinium ion could be responsible for the toxic responses observed with nomifensine, such as hemolytic anemia and hepatotoxicity .

Aplicaciones Científicas De Investigación

Nomifensine dihydroisoquinolinium has been studied extensively in the context of its metabolism and toxicology. Research has focused on understanding the enzymatic pathways involved in its formation and the potential toxic effects it may have on the human body . The compound’s unique receptor binding profile has also made it a subject of interest in the study of antidepressant mechanisms and the development of new therapeutic agents .

Mecanismo De Acción

The mechanism of action of nomifensine dihydroisoquinolinium involves its interaction with various enzymes and receptors in the body. Nomifensine itself is a strong inhibitor of dopamine and noradrenaline reuptake, which contributes to its antidepressant effects . The dihydroisoquinolinium ion metabolite is formed through the oxidation of the N-methyl-8-aminotetrahydroisoquinoline ring in nomifensine . This metabolite can interact with several enzymes, including monoamine oxidase A and human myeloperoxidase, leading to the formation of reactive intermediates that may contribute to its toxic effects .

Comparación Con Compuestos Similares

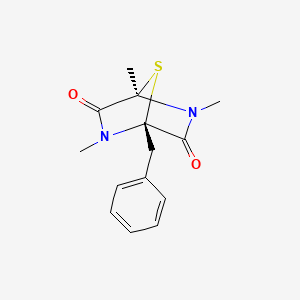

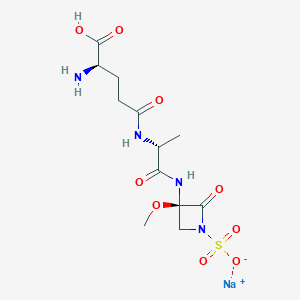

Nomifensine dihydroisoquinolinium is unique in its formation and toxicological profile compared to other similar compounds. Some related compounds include isoquinolinium ions and other tetrahydroisoquinoline derivatives . These compounds share structural similarities but differ in their metabolic pathways and toxicological effects. The unique receptor binding profile of nomifensine and its metabolites sets it apart from other antidepressant agents .

Propiedades

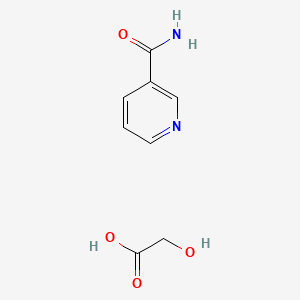

Número CAS |

117365-92-1 |

|---|---|

Fórmula molecular |

C16H17N2+ |

Peso molecular |

237.32 g/mol |

Nombre IUPAC |

2-methyl-4-phenyl-3,4-dihydroisoquinolin-2-ium-8-amine |

InChI |

InChI=1S/C16H16N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,11,14,17H,10H2,1H3/p+1 |

Clave InChI |

RDAFXPYISCPBCF-UHFFFAOYSA-O |

SMILES canónico |

C[N+]1=CC2=C(C=CC=C2N)C(C1)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.